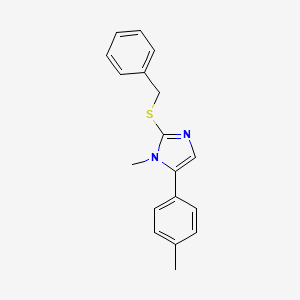

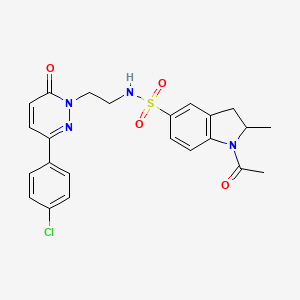

2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of substituted imidazoles can be achieved through the condensation of amino phenols and methanimine derivatives, as demonstrated in the synthesis of benzo[d]oxazol-2-yl(aryl(thienyl))methanimines, which are key intermediates in the formation of imidazole rings . Another approach involves the thionation of benzimidazole derivatives, such as the conversion of 1-methyl-6-(p-tolylamino)benzimidazole into imidazophenothiazines, which includes the insertion of sulfur into specific positions of the benzimidazole ring .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was confirmed by spectroscopic data and further determined by X-ray diffraction, revealing an orthorhombic space group and stabilization by intermolecular interactions . Similarly, the crystal structure of related compounds can provide insights into the molecular conformation and the presence of conjugation within the molecule, as seen in the analysis of 1-[2-(p-tolyl)-1-diazenyl]-3-({3-[2-(p-tolyl)-1-diazenyl] perhydrobenzo[d]imidazol-1-yl}methyl)perhydrobenzo[d]imidazole .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including one-pot synthesis methods. For example, imidazo[1,2-a]pyridines can be synthesized from benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides in a one-pot reaction involving oxidation to aldehydes followed by a three-component reaction . These methods highlight the versatility of imidazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be characterized by spectroscopic methods such as FT-IR, NMR, and UV, as well as by quantum chemical calculations. These techniques allow for the determination of structural and electronic features, as seen in the characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole . Additionally, the antimicrobial and antioxidant activities of these compounds can be evaluated, providing insights into their potential therapeutic applications .

Scientific Research Applications

Antimicrobial Applications

2-(benzylthio)-1-methyl-5-(p-tolyl)-1H-imidazole and its derivatives have been studied for their potential as antimicrobial agents. For instance, a study explored the synthesis of hybrid molecules containing the benzo[d]imidazole moiety and found that these compounds exhibited potent anti-tubercular activity against Mycobacterium tuberculosis. The compounds also showed good selectivity index and low toxicity in preliminary tests (Shruthi et al., 2016).

Corrosion Inhibition

Another area of application is in the field of corrosion inhibition. Derivatives of benzo[d]imidazole, such as 2-ethyl-1H-benzo[d]imidazol-1-yl derivatives, have been found effective as corrosion inhibitors for mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, as evidenced by various physicochemical and theoretical studies (Ammal, Prajila, & Joseph, 2018).

Antiviral Activity

The benzo[d]imidazole-based heterocycles, closely related to this compound, have been investigated for their antiviral properties. A study highlighted the synthesis of such compounds and their evaluation as broad-spectrum antiviral agents, showing promising results against HIV-1, HCV, SSPE, and H1N1 (Eldebss et al., 2015).

Cancer Research

In cancer research, derivatives of 1H-imidazole have been synthesized and evaluated for their cytotoxicity. A study involving Ruthenium(II)–Arene Metallacycles containing 1H-imidazole ligands showed moderate anti-proliferative activity towards various cancer cells, opening avenues for potential therapeutic applications (Wang et al., 2017).

Synthesis of Novel Compounds

Research has also focused on the synthesis of new compounds utilizing 1H-imidazole derivatives. Studies have demonstrated methods for synthesizing a range of compounds with potential biological activities, including anti-tubercular, antibacterial, and antifungal properties (Gurav et al., 2022).

properties

IUPAC Name |

2-benzylsulfanyl-1-methyl-5-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-14-8-10-16(11-9-14)17-12-19-18(20(17)2)21-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSQZIDETMDWRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2545488.png)

![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)

![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate](/img/structure/B2545506.png)

![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)

![N-[(4-methylphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2545508.png)